1-Bromo-2,3-dichloro-5-methoxybenzene
Overview
Description
1-Bromo-2,3-dichloro-5-methoxybenzene is an organic compound with the molecular formula C7H5BrCl2O and a molecular weight of 255.93 g/mol . This compound is a derivative of benzene, featuring bromine, chlorine, and methoxy substituents on the aromatic ring. It is commonly used in various chemical synthesis processes and research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-2,3-dichloro-5-methoxybenzene typically involves multi-step organic reactions. One common method includes the bromination of 2,3-dichloro-5-methoxybenzene using bromine or a brominating agent in the presence of a catalyst . The reaction is usually carried out in a solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Bromo-2,3-dichloro-5-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions where the bromine or chlorine atoms can be substituted by other electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the compound into various reduced forms.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce amine or thiol derivatives.
Scientific Research Applications
1-Bromo-2,3-dichloro-5-methoxybenzene is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-dichloro-5-methoxybenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can attract electrophiles to the aromatic ring . The presence of electron-withdrawing groups such as bromine and chlorine influences the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
1-Bromo-2,3-dichloro-5-methoxybenzene can be compared with other similar compounds, such as:
1-Bromo-2,3-dichlorobenzene: Lacks the methoxy group, resulting in different reactivity and applications.
2-Bromo-3,4-dichloro-1-methoxybenzene: Similar structure but with different positions of substituents, affecting its chemical behavior.
1-Bromo-2,3,5-trichlorobenzene: Contains an additional chlorine atom, leading to variations in its chemical properties and uses.
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical processes.
Properties
IUPAC Name |
1-bromo-2,3-dichloro-5-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZMVWRQCWSDSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174913-19-0 | |
Record name | 1-Bromo-2,3-dichloro-5-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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